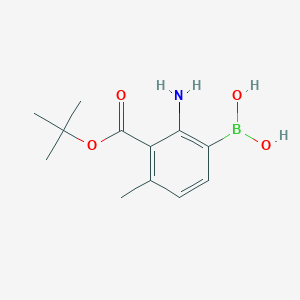

3-Boc-amino-4-methylbenzeneboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Boc-amino-4-methylbenzeneboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-4-methylbenzeneboronic acid typically involves the reaction of an appropriate aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

化学反应分析

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

科学研究应用

Chemistry: In chemistry, 3-Boc-amino-4-methylbenzeneboronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: Its ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes .

作用机制

The mechanism of action of 3-Boc-amino-4-methylbenzeneboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes . In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

Phenylboronic acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

4-Formylphenylboronic acid: Used in the synthesis of enzyme inhibitors and pharmaceutical intermediates.

Pinacol boronic esters: Commonly used as protecting groups in organic synthesis.

Uniqueness: What sets 3-Boc-amino-4-methylbenzeneboronic acid apart is its unique structure, which combines an amino group, a methyl group, and a boronic acid group. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to simpler boronic acids .

生物活性

3-Boc-amino-4-methylbenzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial properties, and as a biochemical tool in various research applications. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

This compound consists of a boronic acid functional group attached to a 4-methylphenyl ring, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its chemical formula is C11H15BN2O3, and it has a molecular weight of approximately 251.09 g/mol. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is a crucial aspect of its biological activity.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. A study involving various boronic compounds demonstrated that certain derivatives could reduce the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. For example, compounds similar to this compound showed a decrease in cancer cell viability to about 33% at a concentration of 5 µM , while healthy cells remained viable at 71% .

Table 1: Cytotoxicity of Boronic Compounds on Prostate Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In studies assessing the inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli, boronic compounds exhibited inhibition zones ranging from 7 mm to 13 mm depending on the specific compound and concentration used . This suggests that this compound may possess broad-spectrum antimicrobial properties.

Antioxidant Activity

Boronic acids have been shown to enhance antioxidant enzyme activity in biological systems. The antioxidant effects are attributed to their ability to modulate redox states within cells, potentially influencing cellular signaling pathways related to oxidative stress . The antioxidant capacity of various boronic compounds was evaluated using methods such as DPPH and ABTS assays, revealing promising results comparable to established antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT) .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bonding: The boron atom can form reversible covalent bonds with diols present in biomolecules, facilitating targeted delivery and interaction with specific proteins or enzymes.

- Enzyme Inhibition: By binding to active sites or allosteric sites on enzymes, this compound may inhibit enzymatic activity, particularly in metabolic pathways associated with cancer proliferation.

- Cell Signaling Modulation: The interactions facilitated by boron-containing compounds can influence cellular signaling pathways, potentially leading to altered gene expression related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

- Boron Neutron Capture Therapy (BNCT): Boron compounds are utilized in BNCT for targeting tumor cells selectively while sparing healthy tissues. The interaction between neutrons and boron isotopes generates localized high-energy alpha particles that induce cytotoxicity in cancer cells .

- Antimicrobial Testing: A comparative study on the antimicrobial efficacy of various boronic acids demonstrated that those with specific substituents, such as methyl or hydroxyl groups, exhibited enhanced activity against resistant strains like MRSA .

属性

IUPAC Name |

[2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-7-5-6-8(13(16)17)10(14)9(7)11(15)18-12(2,3)4/h5-6,16-17H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLXMTMTFQMVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)C(=O)OC(C)(C)C)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。